1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound with significant applications in various scientific fields. This compound belongs to the indole family, which is known for its diverse biological activities and structural versatility. The indole nucleus is a common motif in many natural products and pharmaceuticals, making this compound particularly interesting for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with topoisomerase ii . Topoisomerase II is an enzyme that plays a crucial role in DNA replication and transcription by controlling the topological states of DNA.
Mode of Action
It is known that similar compounds can act as topoisomerase ii poisons . These compounds can stabilize the intermediate complex of topoisomerase II and DNA during the process of DNA replication, leading to DNA breaks and eventually cell death.
Biochemical Pathways
It can be inferred that the compound might affect the dna replication pathway due to its potential interaction with topoisomerase ii .
Result of Action
Based on the potential interaction with topoisomerase ii, it can be inferred that the compound might induce dna breaks, leading to cell death .
Action Environment
It is known that factors such as ph and temperature can influence the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of indole derivatives with dimethylaminoethyl reagents. One common method includes the condensation of indole-2,3-dione with 2-(dimethylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable indole structure.
Comparison with Similar Compounds
- 1-Aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones
- N1-[2-(Dimethylamino)ethyl]-N1,N2,N2-trimethylethane-1,2-diamine (PMDTA)
- 2-(Dimethylamino)ethyl benzoate
Comparison: Compared to these similar compounds, 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione stands out due to its unique indole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13(2)7-8-14-10-6-4-3-5-9(10)11(15)12(14)16/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKUHUFHXZYBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C(=O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106110-60-5 |
Source
|
Record name | 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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